molecular formula C18H20BrN3O3S2 B2414633 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide CAS No. 590400-26-3

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

Cat. No.: B2414633
CAS No.: 590400-26-3
M. Wt: 470.4
InChI Key: JEVPCNASHDCCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a complex organic compound that features a bromine atom, a tert-butyl group, and a sulfamoylphenyl carbamothioyl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-tert-butylbenzamide
  • 3-bromo-4-tert-butylbenzoic acid
  • 4-tert-butylphenylboronic acid

Uniqueness

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is unique due to the presence of the sulfamoylphenyl carbamothioyl group, which imparts specific chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S2/c1-18(2,3)14-9-4-11(10-15(14)19)16(23)22-17(26)21-12-5-7-13(8-6-12)27(20,24)25/h4-10H,1-3H3,(H2,20,24,25)(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVPCNASHDCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.